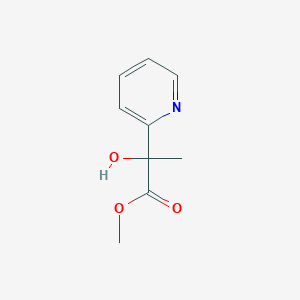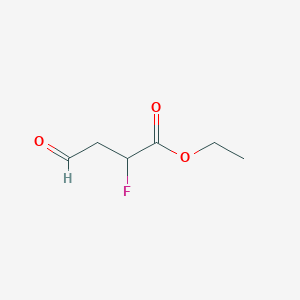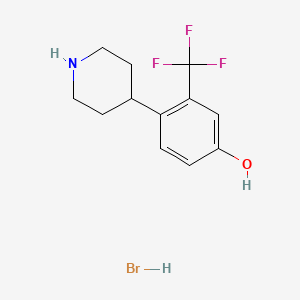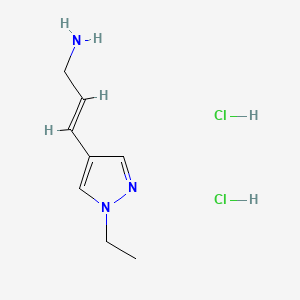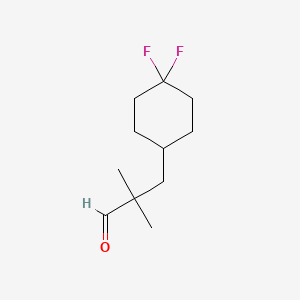![molecular formula C11H13NO4 B15298843 (2R)-2-[(2-Methoxybenzoyl)amino]propanoic acid](/img/structure/B15298843.png)
(2R)-2-[(2-Methoxybenzoyl)amino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-[(2-methoxyphenyl)formamido]propanoic acid is a chiral compound with a specific stereochemistry at the second carbon atom This compound is characterized by the presence of a methoxyphenyl group and a formamido group attached to a propanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(2-methoxyphenyl)formamido]propanoic acid typically involves the protection of amino groups using 2-methoxyphenyl isocyanate, which forms a stable urea linkage . This protection is advantageous due to its stability under acidic, alkaline, and aqueous conditions. The synthetic route may involve the following steps:
Protection of Amino Group: Reacting the amino group with 2-methoxyphenyl isocyanate to form a protected intermediate.
Formation of Propanoic Acid Backbone: Introducing the propanoic acid moiety through appropriate reactions, such as esterification or amidation.
Deprotection: Removing the protecting group under specific conditions to yield the final compound.
Industrial Production Methods
Industrial production methods for (2R)-2-[(2-methoxyphenyl)formamido]propanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-[(2-methoxyphenyl)formamido]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The methoxyphenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(2R)-2-[(2-methoxyphenyl)formamido]propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2R)-2-[(2-methoxyphenyl)formamido]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
2-Acrylamido-2-methylpropane sulfonic acid: A compound with similar structural features but different functional groups and applications.
Sulfonimidates: Organosulfur compounds with distinct chemical properties and uses.
Uniqueness
(2R)-2-[(2-methoxyphenyl)formamido]propanoic acid is unique due to its specific stereochemistry and the presence of both methoxyphenyl and formamido groups
Propiedades
Fórmula molecular |
C11H13NO4 |
|---|---|
Peso molecular |
223.22 g/mol |
Nombre IUPAC |
(2R)-2-[(2-methoxybenzoyl)amino]propanoic acid |
InChI |
InChI=1S/C11H13NO4/c1-7(11(14)15)12-10(13)8-5-3-4-6-9(8)16-2/h3-7H,1-2H3,(H,12,13)(H,14,15)/t7-/m1/s1 |
Clave InChI |
FAEYXAMDOMXIJF-SSDOTTSWSA-N |
SMILES isomérico |
C[C@H](C(=O)O)NC(=O)C1=CC=CC=C1OC |
SMILES canónico |
CC(C(=O)O)NC(=O)C1=CC=CC=C1OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


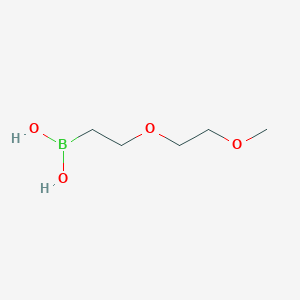


![Methyl 3-oxa-9-azaspiro[5.5]undecane-8-carboxylate](/img/structure/B15298777.png)
![[(1R,6S,7R)-bicyclo[4.1.0]hept-3-en-7-yl]methanol](/img/structure/B15298783.png)
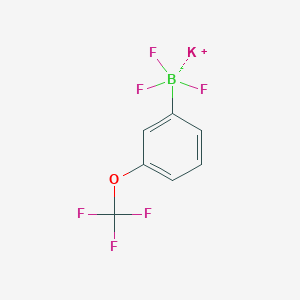
![5-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)pyridine-2-carboxylic acid](/img/structure/B15298793.png)
![2,2-Dibromo-3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15298796.png)
![6-(Adamantane-2-carbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B15298802.png)
